Thiobis-tert-dodecane is an organosulfur compound characterized by the presence of two tert-dodecane groups linked by a sulfur atom. Its chemical formula can be represented as C24H50S. This compound is notable for its unique structure, which consists of two long hydrocarbon chains (tert-dodecane) attached to a sulfur atom, making it a member of the thiol and thioether family of compounds. The presence of sulfur in its structure imparts distinct chemical properties that differentiate it from similar hydrocarbon compounds.
The synthesis of thiobis-tert-dodecane typically involves the following methods:
Thiobis-tert-dodecane finds applications in various fields:
Thiobis-tert-dodecane shares similarities with several other organosulfur compounds. Below is a comparison highlighting its uniqueness:
| Compound | Structure | Unique Features |
|---|---|---|
| Dodecane | C12H26 | Simple alkane without sulfur |
| Thiol (e.g., dodecanethiol) | C12H26S | Contains a terminal thiol group |
| Thiobis(6-tert-butylphenol) | C18H30O2S | Contains phenolic groups and different chain length |
| Dimethyl sulfide | C2H6S | Smaller structure, primarily used as solvent |
Thiobis-tert-dodecane is unique due to its dual long hydrocarbon chains connected by a sulfur atom, providing distinct physical and chemical properties compared to simpler or differently functionalized organosulfur compounds.
Thiobis-tert-dodecane exhibits a complex molecular structure with the chemical formula C24H50S and a molecular weight of 370.7 grams per mole [1] [4]. The compound is systematically named as 2-methyl-2-(2-methylundecan-2-ylsulfanyl)undecane according to International Union of Pure and Applied Chemistry nomenclature [1] [4]. The molecule consists of two tertiary dodecyl groups connected through a central sulfur atom, forming a symmetrical thioether structure [1].
Spectroscopic characterization of thiobis-tert-dodecane reveals several distinctive features that aid in structural identification [1]. The molecular structure contains 24 carbon atoms, 50 hydrogen atoms, and one sulfur atom, with the sulfur serving as the central bridging element between two highly branched alkyl chains [1] [4]. Nuclear magnetic resonance spectroscopy provides critical insights into the molecular architecture, particularly regarding the carbon-sulfur bond arrangements and the tertiary carbon environments [9] [13].
Infrared spectroscopy analysis of sulfur-containing organic compounds, including thioethers like thiobis-tert-dodecane, typically reveals characteristic vibrational modes associated with carbon-sulfur stretching frequencies [35] [37]. The thioether functional group exhibits specific infrared absorption patterns that distinguish it from other sulfur-containing moieties such as thiols, sulfoxides, and sulfones [35] [37]. The carbon-sulfur bond stretching typically appears in the fingerprint region of the infrared spectrum, providing definitive identification of the thioether linkage [37].
Mass spectrometry serves as another powerful tool for structural confirmation of thiobis-tert-dodecane [1]. The exact mass of 370.36332277 daltons corresponds precisely to the molecular formula C24H50S [1] [4]. Fragmentation patterns in mass spectrometry would be expected to show characteristic losses of alkyl segments from the tertiary dodecyl groups, providing additional structural confirmation [12].
The compound exhibits specific physical properties that reflect its molecular structure [1] [4]. The topological polar surface area measures 25.3 square angstroms, indicating relatively low polarity consistent with the predominantly hydrocarbon nature of the molecule [4]. The calculated partition coefficient (XLogP3-AA) of 11.1 demonstrates extremely high lipophilicity, reflecting the extensive nonpolar alkyl chain content [1].
Table 1: Spectroscopic and Physical Properties of Thiobis-tert-dodecane
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C24H50S | [1] [4] |
| Molecular Weight | 370.7 g/mol | [1] [4] |
| Exact Mass | 370.36332277 Da | [1] [4] |
| XLogP3-AA | 11.1 | [1] |
| Topological Polar Surface Area | 25.3 Ų | [4] |
| Hydrogen Bond Donor Count | 0 | [1] [4] |
| Hydrogen Bond Acceptor Count | 1 | [1] [4] |
| Rotatable Bond Count | 18 | [1] [4] |
Computational modeling provides essential insights into the three-dimensional structure and conformational behavior of thiobis-tert-dodecane [15] [16]. Density functional theory calculations serve as the primary computational approach for investigating the molecular geometry and electronic properties of sulfur-containing organic compounds [43] [44]. The high degree of conformational flexibility inherent in thiobis-tert-dodecane, evidenced by 18 rotatable bonds, necessitates comprehensive computational analysis to understand its preferred conformations [1] [4].
Molecular dynamics simulations reveal the dynamic behavior of thioether compounds under various conditions [42] [43]. The extensive alkyl chain structure of thiobis-tert-dodecane allows for numerous conformational states, with the central sulfur atom serving as a pivotal point for molecular flexibility [44]. Ab initio calculations at various levels of theory, including Hartree-Fock and post-Hartree-Fock methods, provide accurate predictions of bond lengths, bond angles, and torsional preferences [44] [47].
The carbon-sulfur bond geometry in thioether compounds typically exhibits specific angular preferences [47]. Computational studies of cyclic thioethers demonstrate that sulfur atoms prefer specific geometric arrangements that minimize steric interactions while optimizing electronic stability [47]. In thiobis-tert-dodecane, the central sulfur atom adopts a bent geometry characteristic of divalent sulfur compounds [47].
Density functional theory calculations using functionals such as B3LYP and M06 with appropriate basis sets provide reliable geometric parameters for sulfur-containing molecules [44] [45]. The computational modeling reveals that the sulfur atom in thiobis-tert-dodecane maintains its characteristic lone pair electrons, which influence the overall molecular geometry and reactivity [45] [47]. The tetrahedral environment around the tertiary carbon atoms attached to sulfur creates significant steric bulk that affects the preferred conformations [44].
Table 2: Computational Parameters for Thiobis-tert-dodecane Modeling
| Computational Method | Basis Set | Application | Reference |
|---|---|---|---|
| Density Functional Theory (B3LYP) | 6-31G* | Geometry optimization | [44] [45] |
| Density Functional Theory (M06) | 6-31G* | Energy calculations | [44] |
| Ab initio Molecular Dynamics | Various | Conformational sampling | [43] |
| Hartree-Fock | 6-31G** | Single-point energies | [44] |
The conformational analysis of thiobis-tert-dodecane requires consideration of multiple torsional degrees of freedom [23] [44]. Monte Carlo conformational searches using molecular mechanics force fields provide initial conformational sampling, followed by higher-level quantum mechanical refinement [44]. The branched nature of the tertiary dodecyl groups introduces significant steric constraints that limit certain conformational arrangements [20] [23].
Thiobis-tert-dodecane exists as part of a broader family of dodecane isomers, which collectively represent 355 possible structural variations of the C12H26 formula [18]. The tertiary dodecyl groups in thiobis-tert-dodecane contribute to its unique structural characteristics compared to linear or other branched dodecane derivatives [18] [32]. The specific branching pattern in the tertiary dodecyl moieties creates distinct stereochemical environments that influence the compound's physical and chemical properties [32].
The stereochemistry of thiobis-tert-dodecane involves considerations of the spatial arrangement around the central sulfur atom and the tertiary carbon centers [19] [20]. While the molecule does not contain traditional chiral centers, the overall molecular architecture creates specific three-dimensional arrangements that affect molecular recognition and interaction properties [20]. The conformational preferences of the branched alkyl chains influence the accessible molecular conformations and their relative energies [23].
Isomeric considerations extend beyond simple structural isomerism to include conformational isomerism [18] [23]. The extensive branching in thiobis-tert-dodecane provides numerous opportunities for different spatial arrangements of the alkyl substituents [23]. These conformational variations affect properties such as molecular volume, surface area, and intermolecular interaction potential [20] [23].
The tertiary nature of the dodecyl groups in thiobis-tert-dodecane distinguishes it from related compounds containing primary or secondary alkyl substituents [32]. This structural feature significantly impacts the compound's stability, reactivity, and physical properties [32]. The steric bulk associated with tertiary alkyl groups creates specific geometric constraints that influence the preferred molecular conformations [20].
Table 3: Structural Variations in Dodecane-Based Thioether Compounds
| Compound Type | Structural Feature | Impact on Properties | Reference |
|---|---|---|---|
| Primary alkyl thioethers | Linear chains | Higher flexibility | [31] |
| Secondary alkyl thioethers | Moderate branching | Intermediate properties | [31] |
| Tertiary alkyl thioethers | Maximum branching | Reduced flexibility, increased stability | [32] |
| Cyclic thioethers | Ring constraints | Restricted conformations | [47] |
Stereochemical analysis of thiobis-tert-dodecane must account for the dynamic nature of its conformational landscape [23]. The molecule can adopt multiple low-energy conformations that interconvert rapidly at ambient temperatures [23]. This conformational flexibility affects the compound's interaction with other molecules and its behavior in different chemical environments [23].
The world-scale manufacture of Thiobis-tert-dodecane (bis-(2-methylundecan-2-yl) sulfide, C₂₄H₅₀S) relies on two complementary routes, each optimised for high throughput and minimal polysulfide formation.
| Industrial route | Key reagents & catalyst | Core operating window | Typical conversion / isolated yield | Distinctive engineering features | Sources |
|---|---|---|---|---|---|
| Oxidative coupling of tert-dodecyl mercaptan with elemental sulfur | Polystyrene-divinylbenzene basic resin (–NH₂, –NH–) 5 wt % | 50–80 °C; atmospheric pressure; sulfur-to-mercaptan molar ratio 0.5–1.0; 4 h batch or 2–3 h continuous | 88–92% isolated Thiobis-tert-dodecane; polysulfides < 3% | Heterogeneous catalyst is filtered and reused ≥ 5 cycles with < 5% activity loss; toluene diluent lowers viscosity and allows inline filtration [1] | |
| Two-reactor vapour-phase loop (alkene → mercaptan → disulfide) | Reactor 1: sodium-type Y zeolite, alkene + hydrogen sulfide → tert-dodecyl mercaptan - Reactor 2: identical zeolite, mercaptan + molten sulfur → Thiobis-tert-dodecane | Reactor 1 : 300–350 °C, 7–28 bar, alkene : H₂S 1 : 5–10 - Reactor 2 : 135–160 °C, 12–24 bar, mercaptan : sulfur ≈ 7 : 1, WHSV ≈ 1 h⁻¹ | Single-pass mercaptan-to-disulfide conversion 26–35%; space-time yield 11–22 kg kg⁻¹ cat day⁻¹; overall yield after polysulfide recycle > 90% | High-temperature separator (165 °C) removes unreacted sulfur; all polysulfides are flashed back to Reactor 2 until statistical equilibrium gives < 1% in product stream [2] | |
| Direct sulfurisation of branched C₁₂ olefins (polysulfide route, optional) | NH₂-MIL-53(Al) or NH₂-MIL-101(Al) metal-organic frameworks | 140 °C; autogenous pressure; H₂S : sulfur : olefin 1 : 3 : 2 | Selectable average chain length 3–5 sulfurs; up to 64% single-pass conversion; subsequent desulfurisation delivers > 85% Thiobis-tert-dodecane | Tunable S-chain length enables on-demand blending of disulfide and trisulfide grades for lubricant packages [3] |
Laboratory-scale syntheses of Thiobis-tert-dodecane employ nucleophilic substitution of tertiary alkyl electrophiles by sulfide anions. Because the leaving carbon is fully substituted, the reaction proceeds by a unimolecular (S_N1) pathway:
Rate-determining ionisation is favoured by the strong hyperconjugative stabilisation of the tertiary cation, while the soft, polarisable sulfide nucleophile lowers the activation barrier for C–S bond formation [4]. Competing elimination is suppressed by operating below 40 °C in polar, aprotic media such as sulfolane; chloride is preferred over bromide to minimise side reactions [5].
Process integration focuses on three choke points: sulfur removal, polysulfide suppression and thermal management.
| Unit operation | Purpose | Best-practice parameter set | Yield/quality impact | Sources |
|---|---|---|---|---|
| Hot filtration (165 °C candle filter) | Remove excess molten sulfur from Reactor 2 effluent | ΔP < 1 bar; residence < 30 s; filter porosity 20 µm | Prevents sulfur fouling of distillation trains; reduces color bodies by > 90% [2] | |
| Vacuum distillation (5 mbar) | Isolate Thiobis-tert-dodecane (b.p. 321 °C @ 1 atm) without cracking | Bottom temperature ≤ 210 °C; short-path condenser | Increases assay to 98 wt %; thermal decomposition < 0.3% [6] | |
| Caustic–water two-stage wash | Strip residual hydrogen sulfide and acid resins | 3 wt % sodium hydroxide followed by de-ionised water, 1:1 phase ratio | Odour reduced below 1 ppm H₂S; prevents copper-strip corrosion in additive packages [7] | |
| Catalyst recycle & toluene dilution | Maintain resin activity and limit polysulfide | Catalyst loading 5 wt %; S:mercaptan 0.8; toluene 30 vol % | Sustained 92% yield after five cycles; polysulfide < 2% [1] |
Continuous online gas chromatography at the reactor outlet allows rapid optimisation of the sulfur-to-mercaptan ratio: operating at 0.15 suppresses over-sulfurisation, while recirculating a slipstream of trisulfide back to Reactor 2 statistically redistributes sulfur atoms, boosting net disulfide yield by 4–6% points without additional reagent demand [7].